Cas no 2228643-29-4 (2,2,2-trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-one)

2,2,2-Trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-one is a fluorinated aromatic ketone characterized by its trifluoromethyl and nitro-substituted phenyl ring. This compound is of interest in synthetic organic chemistry due to its electron-withdrawing properties, which enhance reactivity in nucleophilic substitution and condensation reactions. The presence of both methoxy and nitro groups on the phenyl ring further modulates its electronic and steric profile, making it a versatile intermediate for pharmaceuticals, agrochemicals, and advanced material synthesis. Its high purity and stability under standard conditions ensure consistent performance in research and industrial applications. The compound’s structural features also facilitate its use in the development of fluorinated bioactive molecules.
2,2,2-trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-one structure
2228643-29-4 structure
Product Name:2,2,2-trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-one
CAS No:2228643-29-4
MF:C9H6F3NO4
MW:249.143453121185
CID:6330535
PubChem ID:165837467
Update Time:2025-10-30

2,2,2-trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2,2,2-trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-one
    • EN300-1942061
    • 2228643-29-4
    • Inchi: 1S/C9H6F3NO4/c1-17-5-2-3-7(13(15)16)6(4-5)8(14)9(10,11)12/h2-4H,1H3
    • InChI Key: ZUUVRNGVNREEEM-UHFFFAOYSA-N
    • SMILES: FC(C(C1C=C(C=CC=1[N+](=O)[O-])OC)=O)(F)F

Computed Properties

  • Exact Mass: 249.02489216g/mol
  • Monoisotopic Mass: 249.02489216g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 312
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 72.1Ų

2,2,2-trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-one Pricemore >>

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Additional information on 2,2,2-trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-one

Introduction to 2,2,2-trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-one (CAS No. 2228643-29-4)

2,2,2-trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-one, identified by the Chemical Abstracts Service Number (CAS No.) 2228643-29-4, is a fluorinated ketone derivative with a unique structural framework that has garnered significant attention in the field of medicinal chemistry and synthetic organic chemistry. The compound features a trifluoromethyl group and an aromatic ring substituted with both methoxy and nitro functional groups, which contribute to its distinct electronic properties and reactivity. This combination of structural elements makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

The trifluoromethyl group is a key feature of this compound, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity in drug molecules. Its presence often improves the pharmacokinetic properties of pharmaceutical candidates, making it a widely used moiety in medicinal chemistry. In contrast, the 5-methoxy-2-nitrophenyl moiety introduces both electron-donating and electron-withdrawing effects, which can influence the compound's overall reactivity and interaction with biological targets. This dual functionality makes it an interesting candidate for further derivatization and exploration.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to better understand the behavior of such fluorinated compounds. Studies have shown that the electronic distribution influenced by the trifluoromethyl and nitro groups can significantly affect the compound's interactions with biological receptors. For instance, computational studies on analogs of 2,2,2-trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-one have revealed insights into how these substituents modulate binding affinities and selectivity. These findings are crucial for designing molecules with improved therapeutic profiles.

The synthesis of 2,2,2-trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-one involves multi-step organic transformations that highlight the versatility of modern synthetic methodologies. The introduction of the trifluoromethyl group typically requires specialized reagents or conditions to ensure high yield and purity. One common approach involves the use of trifluoromethyl iodide or trifluoromethyl copper complexes in cross-coupling reactions or direct fluorination techniques. The subsequent functionalization of the aromatic ring with methoxy and nitro groups adds another layer of complexity but also opens up possibilities for further chemical manipulation.

In pharmaceutical research, CAS No. 2228643-29-4 has been explored as a precursor for more complex drug candidates. For example, its structure can be modified to develop novel kinase inhibitors or antimicrobial agents. The nitro group provides a handle for reduction to an amine or further functionalization via diazotization reactions, while the methoxy group can be used in nucleophilic aromatic substitution reactions. These transformations allow for the creation of diverse chemical libraries that can be screened for biological activity.

The role of fluorine in medicinal chemistry extends beyond simple lipophilicity enhancement. Fluorine atoms can also influence conformational preferences and electronic properties at specific binding sites within biological targets. For instance, fluorine-induced changes in hydrogen bonding patterns have been observed in protein-ligand interactions. This has led to the development of fluorinated analogs that exhibit improved binding affinities or selectivity over their non-fluorinated counterparts.

Recent studies have also highlighted the importance of understanding fluorine's role in metabolic stability. While trifluoromethyl groups generally enhance metabolic resistance, their impact can vary depending on their position within the molecule and surrounding functional groups. Researchers are increasingly using advanced analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy to characterize these compounds accurately.

The application of CAS No. 2228643-29-4 in agrochemical research is another area of interest. Fluorinated compounds often exhibit enhanced stability against environmental degradation, making them suitable for use as active ingredients in pesticides or herbicides. The specific combination of substituents in this compound allows for fine-tuning its properties to meet agricultural needs while minimizing ecological impact.

Future directions in research may focus on developing more efficient synthetic routes to 2,2,2-trifluoro-1-(5-methoxy-2-nitrophenyl)ethan-1-one and its derivatives. Advances in flow chemistry and green chemistry principles could provide sustainable alternatives to traditional multi-step syntheses. Additionally, exploring its potential applications in materials science—such as liquid crystals or organic electronics—could open up new avenues for innovation.

In conclusion,CAS No 2228643 29 4 represents a fascinating molecule with significant potential in pharmaceuticals agrochemicals and materials science Its unique structural features make it a valuable building block for further chemical exploration The ongoing research into its synthesis applications and mechanistic insights underscores its importance as a subject of scientific inquiry

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